

# Technical Support Center: Mechanisms of Resistance to Imipenem/Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Relebactam |           |
| Cat. No.:            | B15564724  | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Imipenem/**Relebactam**. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of resistance to Imipenem/Relebactam?

A1: Resistance to Imipenem/**Relebactam** is multifactorial and typically involves one or more of the following mechanisms:

- Enzymatic Degradation: This occurs through the production of β-lactamase enzymes that are not effectively inhibited by **relebactam**. While **relebactam** is a potent inhibitor of Class A (like KPC) and Class C serine β-lactamases, it is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases.[1] Mutations within the β-lactamase enzymes themselves, such as in the blaKPC gene, can also lead to resistance.[2][3]
- Reduced Drug Permeability: Mutations in genes encoding for outer membrane porins can restrict the entry of Imipenem/Relebactam into the bacterial cell. Key examples include the disruption of OmpK35 and OmpK36 in Klebsiella pneumoniae and OprD in Pseudomonas aeruginosa.[2][4][5][6][7]



- Efflux Pump Overexpression: Increased expression of efflux pumps, which actively transport
  antibiotics out of the cell, can contribute to resistance. In P. aeruginosa, overexpression of
  the MexAB-OprM and MexEF-OprN efflux systems has been linked to
  Imipenem/Relebactam resistance.[1]
- Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the molecular targets of imipenem, can reduce the binding affinity of the drug, leading to decreased susceptibility.[8][9]

Q2: Can resistance to other  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations confer resistance to Imipenem/**Relebactam**?

A2: Not necessarily. For instance, some mutations in the  $\Omega$ -loop of KPC enzymes that confer resistance to ceftazidime/avibactam can actually increase susceptibility to Imipenem/**Relebactam**.[8][9] However, cross-resistance can occur, particularly through mechanisms that are not specific to the inhibitor, such as porin loss or the production of MBLs.

Q3: What is the role of metallo-β-lactamases (MBLs) in Imipenem/Relebactam resistance?

A3: MBLs are a significant challenge as they are not inhibited by **relebactam**.[1] Bacteria that acquire genes encoding MBLs, such as NDM, VIM, or IMP types, are often resistant to all carbapenems, including Imipenem/**Relebactam**.[10][11]

Q4: How quickly can resistance to Imipenem/Relebactam emerge?

A4: The emergence of resistance can be rapid, particularly in mutator strains of bacteria.[4][5] Studies have shown that resistance can develop both in vitro and in vivo during the course of treatment.[1][2][12]

## **Troubleshooting Guides**

Problem 1: My clinical isolate shows increasing MICs to Imipenem/**Relebactam** during serial passage experiments.

• Possible Cause: This is indicative of the selection of resistance mutations. The most likely initial event is a mutation in a porin gene, such as oprD in P. aeruginosa or ompK36 in K.



pneumoniae.[4][5][7] Subsequent mutations may arise in  $\beta$ -lactamase genes or regulators of efflux pumps.

- · Troubleshooting Steps:
  - Perform Whole-Genome Sequencing (WGS): Compare the genome of the resistant isolate to the parental strain to identify mutations in known resistance genes (e.g., ompK35, ompK36, oprD, blaKPC, mexR).
  - Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of key efflux pump genes (e.g., mexB, acrB) and β-lactamase genes.
  - Phenotypic Assays: Test the susceptibility of your isolates to other antibiotics to check for cross-resistance patterns.

Problem 2: I have an isolate that is resistant to Imipenem/**Relebactam**, but I cannot find any known carbapenemase genes.

- Possible Cause: Resistance in the absence of a carbapenemase is often due to a combination of mechanisms. This could include the synergistic effect of porin loss and overexpression of an efflux pump, or mutations in PBPs.[13]
- Troubleshooting Steps:
  - WGS and Bioinformatic Analysis: Scrutinize the genome for mutations in porin genes,
     efflux pump regulatory genes, and PBP-encoding genes.
  - Efflux Pump Inhibition Assay: Determine the MIC of Imipenem/**Relebactam** in the presence and absence of an efflux pump inhibitor, such as PAβN, to assess the contribution of efflux pumps to the resistance phenotype.[1]
  - Porin Analysis: Use SDS-PAGE to analyze the outer membrane protein profile and look for the absence or reduction of porin bands.

# **Quantitative Data Summary**

Table 1: Impact of Resistance Mechanisms on Imipenem/Relebactam MICs in K. pneumoniae



| Resistance<br>Mechanism                               | Bacterial<br>Strain                    | Baseline<br>MIC (µg/mL) | Resistant<br>Mutant MIC<br>(µg/mL) | Fold<br>Increase in<br>MIC | Reference |
|-------------------------------------------------------|----------------------------------------|-------------------------|------------------------------------|----------------------------|-----------|
| OmpK36<br>disruption &<br>KPC<br>modification         | KPC-<br>producing K.<br>pneumoniae     | 0.25                    | >64                                | >256                       | [3]       |
| Disruption of<br>OmpK35 and<br>OmpK36                 | KPC-<br>possessing<br>K.<br>pneumoniae | N/A                     | 2/4 to 512/4                       | N/A                        | [7]       |
| blaKPC<br>overexpressi<br>on with porin<br>disruption | KPC-<br>possessing<br>K.<br>pneumoniae | N/A                     | 512/4                              | N/A                        | [7]       |

Table 2: Impact of Resistance Mechanisms on Imipenem/Relebactam MICs in P. aeruginosa

| Resistance<br>Mechanism                                    | Bacterial<br>Strain          | Baseline<br>MIC (µg/mL) | Resistant<br>Mutant MIC<br>(µg/mL) | Fold<br>Increase in<br>MIC | Reference |
|------------------------------------------------------------|------------------------------|-------------------------|------------------------------------|----------------------------|-----------|
| OprD<br>inactivation +<br>MexAB-OprM<br>overexpressi<br>on | PAO1<br>isogenic<br>mutants  | N/A                     | 4-fold<br>increase                 | 4                          | [1]       |
| Mutations in MexAB-OprM and/or MexEF-OprN                  | Clinical<br>isolates         | Varies                  | Varies                             | N/A                        | [1]       |
| Mutation in<br>ponA<br>(PBP1a)                             | PAOMS<br>(mutator<br>strain) | N/A                     | High-level<br>resistance           | N/A                        | [4][5]    |



## **Experimental Protocols**

1. Minimum Inhibitory Concentration (MIC) Testing for Imipenem/Relebactam

This protocol is based on the broth microdilution method.

- Materials:
  - Cation-adjusted Mueller-Hinton broth (CAMHB)
  - Imipenem and relebactam analytical grade powders
  - 96-well microtiter plates
  - Bacterial inoculum standardized to 0.5 McFarland
- Procedure:
  - Prepare a stock solution of imipenem. Relebactam is typically used at a fixed concentration of 4 mg/L.[14]
  - In a 96-well plate, perform serial two-fold dilutions of imipenem in CAMHB containing 4 mg/L of relebactam.
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
  - Incubate the plates at 37°C for 18-24 hours.
  - The MIC is the lowest concentration of imipenem that completely inhibits visible growth.
- 2. Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations
- Materials:
  - Bacterial culture
  - DNA extraction kit



- Next-generation sequencing (NGS) platform (e.g., Illumina)
- Bioinformatics software for sequence analysis
- Procedure:
  - Extract high-quality genomic DNA from the bacterial isolate.
  - Prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform.
  - Sequence the library to generate high-quality reads.
  - Assemble the reads de novo or map them to a reference genome.
  - Use bioinformatics tools to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in resistance. Compare the genome of the resistant strain to a susceptible parental strain.
- 3. Gene Expression Analysis by RT-qPCR
- Materials:
  - Bacterial culture grown to mid-log phase
  - RNA extraction kit
  - Reverse transcriptase kit
  - qPCR instrument and reagents (e.g., SYBR Green)
  - Primers for target genes (e.g., mexB, acrB, blaKPC) and a housekeeping gene (e.g., rpoD)
- Procedure:
  - Extract total RNA from the bacterial culture.
  - Synthesize cDNA from the extracted RNA using a reverse transcriptase.



- Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
- $\circ$  Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control using the  $\Delta\Delta$ Ct method.

## **Visualizations**



Click to download full resolution via product page

Caption: Overview of Imipenem/Relebactam resistance mechanisms.





Click to download full resolution via product page

Caption: Experimental workflow for investigating resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro development of imipenem/relebactam resistance in KPC-producing Klebsiella pneumoniae involves multiple mutations including OmpK36 disruption and KPC modification
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro dynamics and mechanisms of resistance development to imipenem and imipenem/relebactam in Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of Porins and blaKPC Expression on Activity of Imipenem with Relebactam in Klebsiella pneumoniae: Can Antibiotic Combinations Overcome Resistance? PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic evolution of imipenem/relebactam resistance in a KPC-producing Klebsiella pneumoniae from a single patient during ceftazidime/avibactam-based treatments PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]



- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Mechanisms of Resistance to Imipenem/Relebactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#mechanisms-of-resistance-to-imipenem-relebactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com